molecular formula C18H28ClNO2S B12739010 Cyclohexanecarboxylic acid, 1-(phenylthio)-, 3-(dimethylamino)propyl ester, hydrochloride CAS No. 84245-08-9

Cyclohexanecarboxylic acid, 1-(phenylthio)-, 3-(dimethylamino)propyl ester, hydrochloride

Cat. No.: B12739010
CAS No.: 84245-08-9
M. Wt: 357.9 g/mol
InChI Key: ICNHPHVKFPPHGF-UHFFFAOYSA-N
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Description

Cyclohexanecarboxylic acid, 1-(phenylthio)-, 3-(dimethylamino)propyl ester, hydrochloride is a complex organic compound with a unique structure. It is characterized by the presence of a cyclohexane ring, a carboxylic acid group, a phenylthio group, and a dimethylamino propyl ester group. This compound is often used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanecarboxylic acid, 1-(phenylthio)-, 3-(dimethylamino)propyl ester, hydrochloride typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarboxylic acid, 1-(phenylthio)-, 3-(dimethylamino)propyl ester, hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Cyclohexanecarboxylic acid, 1-(phenylthio)-, 3-(dimethylamino)propyl ester, hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexanecarboxylic acid, 1-(phenylthio)-, 3-(dimethylamino)propyl ester, hydrochloride involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to modulation of various biochemical pathways. The phenylthio group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexanecarboxylic acid, 1-(phenylthio)-, 3-(dimethylamino)propyl ester, hydrochloride is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other compounds may not be as effective .

Properties

CAS No.

84245-08-9

Molecular Formula

C18H28ClNO2S

Molecular Weight

357.9 g/mol

IUPAC Name

3-(dimethylamino)propyl 1-phenylsulfanylcyclohexane-1-carboxylate;hydrochloride

InChI

InChI=1S/C18H27NO2S.ClH/c1-19(2)14-9-15-21-17(20)18(12-7-4-8-13-18)22-16-10-5-3-6-11-16;/h3,5-6,10-11H,4,7-9,12-15H2,1-2H3;1H

InChI Key

ICNHPHVKFPPHGF-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCOC(=O)C1(CCCCC1)SC2=CC=CC=C2.Cl

Origin of Product

United States

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